molecular formula C8H8BFO4 B2698373 4-(Carboxymethyl)-3-fluorobenzeneboronic acid CAS No. 1146614-45-0

4-(Carboxymethyl)-3-fluorobenzeneboronic acid

Cat. No.: B2698373
CAS No.: 1146614-45-0
M. Wt: 197.96
InChI Key: UCLLWWQIHYUWSJ-UHFFFAOYSA-N
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Description

4-(Carboxymethyl)-3-fluorobenzeneboronic acid (CAS 1146614-45-0) is a high-purity benzeneboronic acid derivative of significant interest in chemical synthesis and drug discovery research. This compound, with the molecular formula C 8 H 8 BFO 4 and a molecular weight of 197.96 g/mol, serves as a versatile bifunctional building block . Its molecular structure incorporates both a reactive boronic acid functional group and a carboxymethyl side chain, which allows researchers to leverage Suzuki-Miyaura cross-coupling reactions to construct biaryl frameworks while also providing a handle for further functionalization through the carboxylic acid group . This makes it particularly valuable for creating complex molecules for pharmaceutical research and materials science. The presence of the fluorine atom adjacent to the boronic acid can influence the compound's reactivity and electronic properties, which is a key consideration in catalyst design and the development of structure-activity relationships. To ensure stability and longevity, this material should be stored under an inert atmosphere and at cool temperatures, typically between 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are advised to consult the relevant Safety Data Sheet for proper handling guidelines.

Properties

IUPAC Name

2-(4-borono-2-fluorophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO4/c10-7-4-6(9(13)14)2-1-5(7)3-8(11)12/h1-2,4,13-14H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLLWWQIHYUWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CC(=O)O)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Carboxymethyl)-3-fluorobenzeneboronic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-fluorobenzene, which can be obtained through the fluorination of benzene using fluorine gas or other fluorinating agents.

    Carboxymethylation: The next step involves the introduction of the carboxymethyl group. This can be achieved through a Friedel-Crafts acylation reaction using chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride.

    Boronic Acid Formation: The final step is the introduction of the boronic acid group. This can be accomplished through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides or triflates. The fluorine substituent at the meta position modulates electronic effects, enhancing reaction efficiency by reducing electron density at the boron center .

Key Reaction Parameters

ConditionTypical RangeImpact on Reactivity
CatalystPd(PPh₃)₄, PdCl₂(dppf)High yields with low catalyst loading
BaseNa₂CO₃, K₃PO₄Aqueous/organic biphasic systems optimal
Temperature80–100°CAccelerates coupling without decomposition

Comparative studies with analogs (e.g., 4-carboxyphenylboronic acid) show that the carboxymethyl group improves solubility in polar solvents, facilitating homogeneous reaction conditions .

Acid-Base Reactions of the Carboxymethyl Group

The carboxylic acid moiety (–CH₂COOH) undergoes typical acid-base reactions:

  • Proton Transfer : Deprotonates in basic media (pH > 3.15) to form carboxylate (–CH₂COO⁻), enhancing water solubility .

  • Salt Formation : Reacts with amines (e.g., triethylamine) to form ammonium carboxylates, useful for purification .

pKa Analysis

Functional GroupPredicted pKaExperimental pKa (Analog)
Carboxylic acid (–COOH)3.15 ± 0.102.98 (4-fluorobenzoic acid)
Boronic acid (–B(OH)₂)8.5–9.5N/A

Esterification and Amide Formation

The carboxymethyl group reacts with alcohols or amines under standard coupling conditions:

  • Esterification : Catalyzed by DCC/DMAP, yielding esters for prodrug design.

  • Amide Bond Formation : Uses HOBt/DIC for peptide conjugation, as demonstrated in solid-phase peptide synthesis .

Example Reaction

4-(Carboxymethyl)-3-fluorobenzeneboronic acid+R-NH2DIC/HOBtAmide derivative+H2O\text{4-(Carboxymethyl)-3-fluorobenzeneboronic acid} + \text{R-NH}_2 \xrightarrow{\text{DIC/HOBt}} \text{Amide derivative} + \text{H}_2\text{O}

Protodeboronation

The boronic acid group undergoes protodeboronation under acidic or basic conditions, influenced by fluorine’s electron-withdrawing effect. Comparative studies show:

Deboronation Rates

CompoundRelative Rate (pH 7)Stability in Aqueous Media
This compound1.0Moderate (t₁/₂ ≈ 24 h)
4-Fluorobenzeneboronic acid2.3Low (t₁/₂ ≈ 8 h)
Phenylboronic acid0.7High (t₁/₂ ≈ 48 h)

Fluorine’s ortho/meta positioning reduces steric hindrance, accelerating deboronation compared to non-fluorinated analogs .

Comparative Reactivity with Structural Analogs

The carboxymethyl group distinguishes this compound from similar boronic acids:

CompoundKey Reactivity Differences
4-Carboxy-3-fluorophenylboronic acidHigher acidity (pKa ≈ 3.15) due to –COOH vs. –CH₂COOH
4-Fluorobenzeneboronic acidLacks solubility-enhancing carboxymethyl group
3-Carboxy-4-fluorophenylboronic acidAltered regioselectivity in coupling reactions

Scientific Research Applications

Organic Synthesis

The compound serves as a critical building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling. This reaction is pivotal for creating complex structures used in pharmaceuticals and agrochemicals. The unique reactivity profile of 4-(carboxymethyl)-3-fluorobenzeneboronic acid allows for the development of diverse chemical entities .

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug development. It has shown promise as an enzyme inhibitor, particularly against proteases and kinases involved in cancer progression. For instance, derivatives of boronic acids have been explored as inhibitors for AXL kinase, which plays a crucial role in tumor growth and metastasis .

Case Study: Enzyme Inhibition

A study highlighted the effectiveness of boronic acid derivatives, including this compound, in inhibiting AXL kinase activity. This inhibition resulted in reduced cell proliferation in various cancer cell lines, demonstrating the compound's therapeutic potential .

Materials Science

In materials science, this compound is utilized to develop advanced materials such as polymers and sensors. Its unique functional groups facilitate the creation of smart materials that can respond to environmental stimuli (e.g., pH changes). These materials are particularly valuable in drug delivery systems where controlled release is critical .

Data Table: Applications in Materials Science

Application AreaCompound UsedFunctionalityResult
Drug DeliveryBoronated PolymersControlled release systemsEnhanced drug efficacy
Sensor DevelopmentFluoro-Substituted BoronatesEnvironmental sensingHigh sensitivity to analytes

Biological Research

The interactions of this compound with biological molecules have been extensively studied. It has been shown to bind to proteins and nucleic acids, leading to potential applications in diagnostics and therapeutics.

Case Study: Diagnostic Tools

Research demonstrated that conjugates of this compound with fluorescent markers could be used for detecting specific biomolecules associated with diseases. This application underscores its utility in developing new diagnostic tools .

Mechanism of Action

The mechanism of action of 4-(Carboxymethyl)-3-fluorobenzeneboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the inhibition of enzymes that contain active site serine or threonine residues, such as proteases and kinases. The boronic acid group interacts with the hydroxyl groups of these residues, forming a stable complex that inhibits the enzyme’s activity.

Comparison with Similar Compounds

Key Findings and Implications

Substituent Position : The position of the carboxylic acid/carboxymethyl group significantly impacts reactivity. For example, 4-carboxy derivatives (e.g., 4-Carboxy-3-fluorophenylboronic acid) exhibit higher Suzuki coupling efficiency than 3-carboxy isomers due to reduced steric hindrance .

Halogen Effects : Chlorine enhances reactivity but may compromise metabolic stability in drug candidates, whereas fluorine offers a balance between reactivity and stability .

Functional Group Versatility : Carboxymethyl and carbamoyl groups expand utility in bioconjugation and targeted synthesis, though they may require protective strategies during reactions .

Biological Activity

4-(Carboxymethyl)-3-fluorobenzeneboronic acid (CFBA) is an organic compound characterized by a fluorinated benzene ring, a carboxymethyl group, and a boronic acid moiety. Its chemical formula is C₈H₈BFO₄, with a molecular weight of approximately 197.96 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in drug delivery systems.

Structure and Properties

The unique structure of CFBA, with both a carboxymethyl group and a fluorine atom, contributes to its reactivity and potential applications in biological systems. The compound's ability to form reversible covalent complexes with diols is particularly significant for its function in glucose-responsive systems.

PropertyValue
Chemical FormulaC₈H₈BFO₄
Molecular Weight197.96 g/mol
Functional GroupsCarboxylic acid, Boronic acid, Fluorine
SolubilitySoluble in polar solvents

Enzyme Inhibition

CFBA has been studied for its role as an inhibitor of various enzymes, particularly kinases. Boronic acids, including CFBA, have shown promise as inhibitors for AXL kinase, which is associated with cancer progression. Studies indicate that derivatives of boronic acids can effectively inhibit this kinase, potentially leading to therapeutic applications in oncology.

Glucose-Responsive Drug Delivery

One of the most notable applications of CFBA is in the development of glucose-responsive insulin delivery systems. The boronic acid moiety allows CFBA to reversibly bind glucose, leading to changes in the physicochemical properties of drug delivery materials. This binding can trigger insulin release in response to elevated glucose levels, mimicking the physiological function of pancreatic beta cells.

Case Studies

  • AXL Kinase Inhibition : In vitro studies have demonstrated that compounds similar to CFBA can inhibit AXL kinase activity, suggesting potential for use in treating cancers where AXL plays a critical role.
  • Glucose-Responsive Systems : Research has shown that CFBA-modified nanoparticles and micelles can release insulin in a controlled manner upon glucose stimulation. These systems exhibit enhanced sensitivity compared to non-fluorinated analogs due to the increased acidity imparted by the fluorine atom.

The mechanism by which CFBA exerts its biological effects primarily involves:

  • Enzyme Interaction : CFBA forms covalent bonds with specific amino acid residues in enzyme active sites, inhibiting their activity.
  • Glucose Binding : The boronic acid group interacts with glucose molecules, facilitating changes that lead to drug release.

Pharmacokinetics

The pharmacokinetics of CFBA and its derivatives have been explored, revealing insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance:

  • Absorption : High gastrointestinal absorption has been noted.
  • Blood-Brain Barrier Permeability : CFBA is not expected to cross the blood-brain barrier significantly.
  • Cytochrome P450 Interactions : Studies indicate that CFBA does not inhibit several CYP enzymes significantly but may affect CYP3A4 .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(Carboxymethyl)-3-fluorobenzeneboronic acid, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, using halogenated precursors (e.g., bromo- or iodo-substituted aromatic rings). Key factors include:
  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading .
  • Solvent system : Mixed solvents like THF/H₂O or DMF/H₂O to balance boronic acid solubility and reactivity .
  • Base optimization : K₂CO₃ or NaHCO₃ to maintain pH 8–10, preventing boronic acid hydrolysis .
  • Temperature control : Reactions often proceed at 60–80°C under inert atmosphere to minimize side reactions .
    Yield optimization requires iterative adjustments of stoichiometry (1.1–1.5 eq boronic acid) and purification via recrystallization (e.g., ethanol/water mixtures) .

Q. Which analytical techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (fluorine and carboxymethyl groups). ¹⁹F NMR resolves fluorine environment ambiguities .
  • X-ray crystallography : Resolves structural uncertainties (e.g., boronic acid dimerization) by determining bond angles and crystal packing .
  • Mass spectrometry (HRMS) : Validates molecular weight and detects anhydride impurities, common in boronic acids .
    Data contradiction resolution : Cross-validate using multiple techniques. For example, discrepancies in melting points (e.g., 238–240°C vs. literature reports) may arise from hydration states; thermogravimetric analysis (TGA) clarifies moisture content .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates (H302 hazard: harmful if swallowed) .
  • Spill management : Absorb spills with inert material (e.g., vermiculite), avoid water to prevent hydrolysis, and dispose as hazardous waste .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to minimize boronic acid oxidation .

Advanced Research Questions

Q. How do steric and electronic effects of the carboxymethyl and fluorine substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Steric effects : The carboxymethyl group increases steric hindrance, slowing transmetalation in Suzuki reactions. Mitigate by using bulky ligands (e.g., SPhos) to stabilize Pd intermediates .
  • Electronic effects : Fluorine’s electron-withdrawing nature enhances boronic acid electrophilicity, accelerating coupling with electron-rich aryl halides. Monitor via Hammett σₚ values (fluorine: σₚ ≈ 0.06; carboxymethyl: σₚ ≈ 0.45) .
  • Kinetic studies : Use in situ IR or ¹⁹F NMR to track reaction progress and identify rate-limiting steps under varying substituent effects .

Q. What strategies prevent hydrolysis of the boronic acid group during aqueous workup or storage?

  • Methodological Answer :
  • Lyophilization : Remove water post-synthesis by freeze-drying to stabilize the boronic acid form .
  • Protecting groups : Temporarily convert the boronic acid to trifluoroborate salts (K⁺ or NH₄⁺ salts) for improved stability in humid conditions .
  • Solvent selection : Use anhydrous DMSO or DMF for reactions requiring water-free environments .
  • Real-time monitoring : Employ pH-stat titration to maintain optimal conditions (pH 7–9) during aqueous workup, minimizing hydrolysis .

Q. How can computational modeling predict the compound’s behavior in catalytic systems or supramolecular assemblies?

  • Methodological Answer :
  • DFT calculations : Model the boronic acid’s Lewis acidity (pKa ~8–10) to predict its coordination with transition metals (e.g., Pd, Rh) .
  • Molecular dynamics (MD) : Simulate interactions in solvent systems (e.g., THF/H₂O) to optimize solubility and aggregation states .
  • Docking studies : Predict binding affinities in enzyme-inhibitor complexes (e.g., proteases) using the carboxymethyl group as a hydrogen-bond donor .

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